molecular formula C10H18N2O2 B8130422 2-oxazolidinone, 4,4-dimethyl-3-(4-piperidinyl)-

2-oxazolidinone, 4,4-dimethyl-3-(4-piperidinyl)-

Cat. No.: B8130422
M. Wt: 198.26 g/mol
InChI Key: ACEFAAYVGLZSAY-UHFFFAOYSA-N
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Description

2-oxazolidinone, 4,4-dimethyl-3-(4-piperidinyl)- is a chemical compound with the molecular formula C10H18N2O2. It is a member of the oxazolidinone class of compounds, which are known for their diverse applications in medicinal chemistry and organic synthesis. This compound is characterized by the presence of a piperidine ring and an oxazolidinone ring, making it a versatile intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxazolidinone, 4,4-dimethyl-3-(4-piperidinyl)- typically involves the reaction of piperidine derivatives with oxazolidinone precursors. One common method includes the cyclization of 4-piperidone with 2-amino-2-methyl-1-propanol under acidic conditions to form the oxazolidinone ring . The reaction is usually carried out at elevated temperatures to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of 2-oxazolidinone, 4,4-dimethyl-3-(4-piperidinyl)- may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-oxazolidinone, 4,4-dimethyl-3-(4-piperidinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

2-oxazolidinone, 4,4-dimethyl-3-(4-piperidinyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-oxazolidinone, 4,4-dimethyl-3-(4-piperidinyl)- involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with receptors, modulating their signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-oxazolidinone, 4,4-dimethyl-3-(4-piperidinyl)- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the dimethyl group at the 4-position of the oxazolidinone ring enhances its stability and makes it a valuable intermediate in various synthetic pathways .

Properties

IUPAC Name

4,4-dimethyl-3-piperidin-4-yl-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-10(2)7-14-9(13)12(10)8-3-5-11-6-4-8/h8,11H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACEFAAYVGLZSAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(=O)N1C2CCNCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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